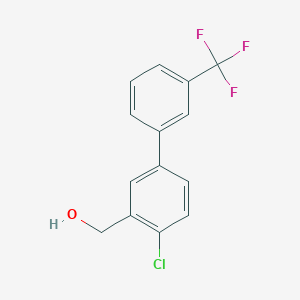
4-Chloro-3'-(trifluoromethyl)biphenyl-3-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3’-(trifluoromethyl)biphenyl-3-methanol is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a chloro group at the 4th position and a trifluoromethyl group at the 3’ position on the biphenyl ring, along with a methanol group at the 3rd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3’-(trifluoromethyl)biphenyl-3-methanol typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura cross-coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of Functional Groups: The chloro and trifluoromethyl groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents such as chlorinating agents and trifluoromethylating agents.
Addition of Methanol Group: The methanol group can be introduced through a Grignard reaction, where a Grignard reagent reacts with a carbonyl compound to form the desired alcohol.
Industrial Production Methods
Industrial production of 4-Chloro-3’-(trifluoromethyl)biphenyl-3-methanol may involve large-scale application of the above synthetic routes, with optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-3’-(trifluoromethyl)biphenyl-3-methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a carbonyl compound using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl compound can be reduced back to the alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Formation of 4-Chloro-3’-(trifluoromethyl)biphenyl-3-aldehyde.
Reduction: Reformation of 4-Chloro-3’-(trifluoromethyl)biphenyl-3-methanol.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Chloro-3’-(trifluoromethyl)biphenyl-3-methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including analgesic effects.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-3’-(trifluoromethyl)biphenyl-3-methanol involves its interaction with specific molecular targets and pathways. For instance, its analgesic effects may be mediated through the modulation of opioid receptors and inhibition of pain signaling pathways . The presence of the trifluoromethyl group enhances its binding affinity and selectivity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-3-(trifluoromethyl)aniline: Similar structure but lacks the methanol group.
4-Chloro-3-(trifluoromethyl)phenyl isocyanate: Contains an isocyanate group instead of a methanol group.
4-(Trifluoromethyl)phenylboronic acid: Contains a boronic acid group instead of a methanol group.
Uniqueness
4-Chloro-3’-(trifluoromethyl)biphenyl-3-methanol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both chloro and trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C14H10ClF3O |
|---|---|
Poids moléculaire |
286.67 g/mol |
Nom IUPAC |
[2-chloro-5-[3-(trifluoromethyl)phenyl]phenyl]methanol |
InChI |
InChI=1S/C14H10ClF3O/c15-13-5-4-10(6-11(13)8-19)9-2-1-3-12(7-9)14(16,17)18/h1-7,19H,8H2 |
Clé InChI |
NQXJZKANPWUWOA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)Cl)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



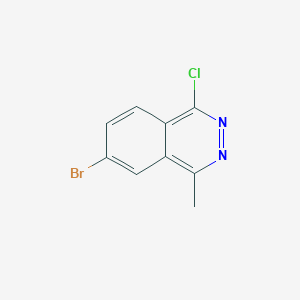
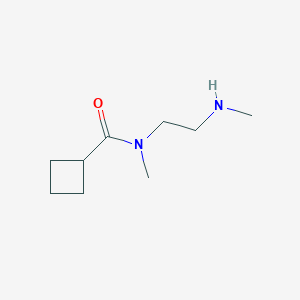
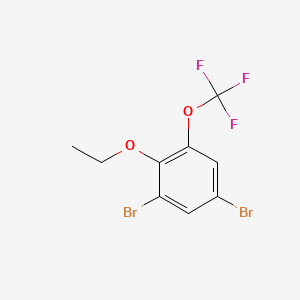
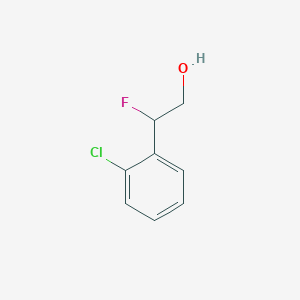
![acetic acid;(2S)-1-[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B14765029.png)

![(2R,3R,4S,5R)-2-[6-(benzylamino)-2-chloropurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14765052.png)
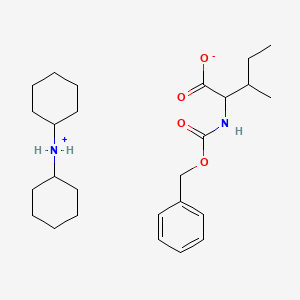
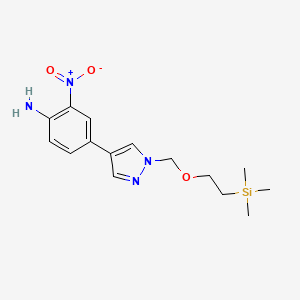
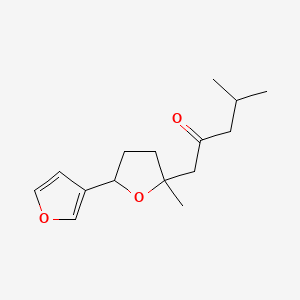
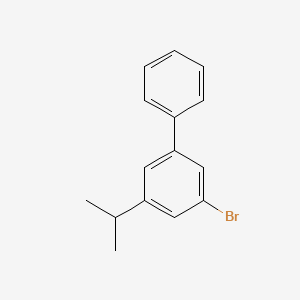
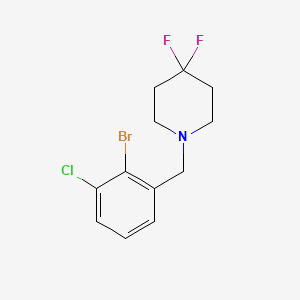
![(2S,2'S,3S,3'S)-2,2'-Dibenzyl-3,3'-di-tert-butyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole](/img/structure/B14765101.png)
